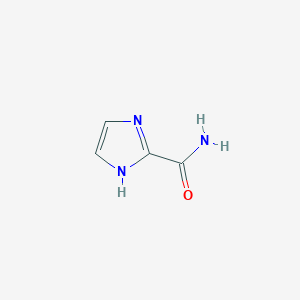

1H-Imidazole-2-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O/c5-3(8)4-6-1-2-7-4/h1-2H,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIZONYLXCOHEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00936431 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16093-82-6, 80658-49-7 | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016093826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazolecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080658497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00936431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1H-Imidazole-2-carboxamide: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for 1H-imidazole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document outlines reaction mechanisms, provides detailed experimental protocols, and presents quantitative data to facilitate reproducible research and development.

Core Synthesis Pathways

The synthesis of 1H-imidazole-2-carboxamide can be broadly approached through three main strategies, each originating from a different precursor:

-

Amidation of 1H-Imidazole-2-carboxylic acid: This is a classical and widely applicable method that involves the activation of the carboxylic acid group followed by reaction with an amine source.

-

Ammonolysis of Ethyl 1H-imidazole-2-carboxylate: This pathway utilizes the corresponding ester derivative, which can be converted to the amide through reaction with ammonia.

-

Direct Carboxamidation of 1H-Imidazole: While less common for the unsubstituted carboxamide, this approach involves the direct introduction of the carboxamide functionality onto the imidazole ring, often through a metallated intermediate.

Pathway 1: Amidation of 1H-Imidazole-2-carboxylic acid

This versatile pathway first requires the synthesis of the precursor, 1H-imidazole-2-carboxylic acid.

Synthesis of 1H-Imidazole-2-carboxylic acid

A common and efficient method for the preparation of 1H-imidazole-2-carboxylic acid is the oxidation of 1H-imidazole-2-carboxaldehyde.

Reaction:

Caption: Oxidation of 1H-imidazole-2-carboxaldehyde.

Mechanism: The reaction proceeds via a nucleophilic attack of hydrogen peroxide on the carbonyl carbon of the aldehyde, followed by a rearrangement to yield the carboxylic acid.

Experimental Protocol:

To a stirred solution of 1H-imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml), a 30% aqueous solution of hydrogen peroxide (10 g) is added dropwise. The reaction mixture is stirred at room temperature for 72 hours. After completion, water is removed under reduced pressure to yield a white crystalline solid. The solid is then washed with a diethyl ether/water (4:1) mixture to remove any residual peroxide.[1]

Quantitative Data:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Amount (g) |

| 1H-imidazole-2-carboxaldehyde | 1.0 | 96.09 | 2.88 |

| Hydrogen Peroxide (30% aq.) | - | 34.01 | 10 |

| Product | 112.09 | ||

| 1H-imidazole-2-carboxylic acid | ~3.28 (97.5% yield) |

Table 1: Reagents and yield for the synthesis of 1H-imidazole-2-carboxylic acid.[1]

Amidation using Coupling Agents

Once the carboxylic acid is obtained, it can be converted to the carboxamide using a variety of coupling agents. A common method involves the use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine).

Reaction Workflow:

Caption: Amidation workflow using a coupling agent.

Mechanism: The carboxylic acid is first activated by the coupling agent (e.g., HBTU) in the presence of a base to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by ammonia (or an amine) to form the stable amide bond.

Experimental Protocol:

To a solution of 1H-imidazole-2-carboxylic acid (1.0 mmol) in anhydrous DMF (10 mL), HBTU (1.1 mmol) and DIPEA (2.0 mmol) are added. The mixture is stirred at room temperature for 30 minutes to ensure the formation of the activated ester. Subsequently, a source of ammonia, such as ammonium chloride (1.5 mmol), is added, and the reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with water and extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.

Quantitative Data:

| Reactant | Molar Eq. |

| 1H-imidazole-2-carboxylic acid | 1.0 |

| HBTU | 1.1 |

| DIPEA | 2.0 |

| Ammonium Chloride | 1.5 |

| Yield | Variable (typically >70%) |

Table 2: General molar equivalents for amidation using HBTU.

Pathway 2: Ammonolysis of Ethyl 1H-imidazole-2-carboxylate

This pathway involves the synthesis of an ester intermediate, which is then converted to the desired carboxamide.

Synthesis of Ethyl 1H-imidazole-2-carboxylate

The ethyl ester can be prepared from 2-(trichloromethyl)-1H-imidazole.

Reaction:

Caption: Synthesis of ethyl 1H-imidazole-2-carboxylate.

Experimental Protocol:

2-(Trichloromethyl)-1H-imidazole is dissolved in ethanol. Concentrated sulfuric acid is added dropwise while maintaining the temperature below 25°C. The mixture is then refluxed for 7 hours and stirred overnight at room temperature. After removing the ethanol under reduced pressure, the residue is diluted with ice water and the pH is adjusted to 5-6 with concentrated ammonia. The resulting solid is filtered, washed with water, and dried to give the crude product, which is recrystallized to yield ethyl 1H-imidazole-2-carboxylate.[2][3]

Quantitative Data:

| Reactant | Yield |

| Ethyl 1H-imidazole-2-carboxylate | 64.3% |

Table 3: Yield for the synthesis of ethyl 1H-imidazole-2-carboxylate.[2]

Ammonolysis of the Ester

The ester is then treated with ammonia to form the carboxamide.

Reaction Workflow:

Caption: Ammonolysis of ethyl 1H-imidazole-2-carboxylate.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating an ethoxide ion as a leaving group to form the more stable amide.

Experimental Protocol:

Ethyl 1H-imidazole-2-carboxylate is dissolved in a solution of ammonia in methanol (e.g., 7N). The reaction vessel is sealed and heated to a temperature between 50-80°C for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant | Yield |

| 1H-imidazole-2-carboxamide | Variable (typically moderate to good) |

Table 4: Expected yield for the ammonolysis reaction.

Pathway 3: Direct Carboxamidation of 1H-Imidazole

A direct synthesis of N-substituted imidazole-2-carboxamides has been reported via lithiation of N-alkyl imidazole followed by quenching with an isocyanate. While this method yields a substituted amide, it provides a foundation for potential adaptation.

Reaction Workflow:

Caption: Synthesis of N-substituted imidazole-2-carboxamides via lithiation.

Mechanism: N-butylimidazole is deprotonated at the C2 position by a strong base like n-butyllithium to form a highly nucleophilic 2-lithioimidazole intermediate. This intermediate then readily attacks the electrophilic carbon of an isocyanate. A subsequent workup protonates the nitrogen to yield the final N-substituted carboxamide.

Biological Significance and Signaling Pathways

Derivatives of 1H-imidazole-2-carboxylic acid have been identified as promising inhibitors of metallo-β-lactamases (MBLs).[4][5] MBLs are a class of enzymes produced by some bacteria that are responsible for conferring resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.

Inhibition of Metallo-β-Lactamases:

Caption: Inhibition of MBL by 1H-imidazole-2-carboxamide derivatives.

The imidazole-2-carboxamide scaffold can act as a metal-binding pharmacophore, chelating the zinc ions in the active site of the MBL enzyme. This binding prevents the enzyme from hydrolyzing and inactivating β-lactam antibiotics, thereby restoring their efficacy against resistant bacteria.[4] This mechanism of action is a critical area of research in the development of new antibiotic adjuvants to combat antimicrobial resistance.

References

- 1. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. ETHYL IMIDAZOLE-2-CARBOXYLATE | 33543-78-1 [chemicalbook.com]

- 3. ETHYL IMIDAZOLE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 1H-Imidazole-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Imidazole-2-carboxamide is a heterocyclic organic compound featuring a five-membered imidazole ring substituted with a carboxamide group. The imidazole moiety is a common scaffold in a multitude of biologically active molecules and approved pharmaceuticals, owing to its ability to participate in hydrogen bonding and coordinate with metal ions. This guide provides a comprehensive overview of the core physicochemical properties of 1H-Imidazole-2-carboxamide, detailed experimental protocols for their determination, and an exploration of potential signaling pathways informed by the activities of its derivatives. This document is intended to serve as a technical resource for professionals in research and drug development.

Physicochemical Properties

The physicochemical characteristics of a compound are fundamental to its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 1H-Imidazole-2-carboxamide are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅N₃O | [1][2][3] |

| Molecular Weight | 111.10 g/mol | [3] |

| Melting Point | 312-313 °C (decomposition) | [1] |

| Boiling Point | 365.4 °C at 760 mmHg | [1][2] |

| Density | 1.394 g/cm³ | [1] |

| pKa (Predicted) | 11.61 ± 0.10 | [1] |

| LogP | -0.98, -0.4914 | [2][3] |

| Topological Polar Surface Area (TPSA) | 71.77 Ų | [2][3] |

| Flash Point | 174.8 °C | [1][2] |

| Vapor Pressure | 1.58 x 10⁻⁵ mmHg at 25°C | [1] |

| Refractive Index | 1.612 | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standard experimental methodologies for key parameters.

Synthesis of 1H-Imidazole-2-carboxamide

A common route to synthesize 1H-Imidazole-2-carboxamide involves the amidation of its corresponding carboxylic acid.

Protocol for Amidation:

-

Activation of Carboxylic Acid: To a solution of 1H-imidazole-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF), add a coupling agent such as HBTU and a non-nucleophilic base like DIPEA. The mixture is stirred at room temperature to form the activated ester.

-

Addition of Amine: A solution of ammonia (or an ammonium salt) is then added to the reaction mixture.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 1H-Imidazole-2-carboxamide.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Potentiometric Titration Protocol:

-

Sample Preparation: A precisely weighed amount of 1H-Imidazole-2-carboxamide is dissolved in a known volume of deionized water or a suitable co-solvent system.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) using a calibrated pH meter to monitor the pH changes.

-

Data Collection: The pH of the solution is recorded after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall pharmacokinetic profile.

Shake-Flask Method Protocol:

-

Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and allowed to saturate each other.

-

Partitioning: A known amount of 1H-Imidazole-2-carboxamide is added to a mixture of the two pre-saturated phases. The mixture is then shaken vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.

Equilibrium Solubility Method Protocol:

-

Sample Preparation: An excess amount of 1H-Imidazole-2-carboxamide is added to a known volume of water or a relevant buffer in a sealed container.

-

Equilibration: The resulting suspension is agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period to ensure that equilibrium is reached.

-

Separation: The saturated solution is then filtered or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

Potential Signaling Pathways and Biological Activities of Derivatives

While specific signaling pathways for 1H-Imidazole-2-carboxamide are not yet extensively documented, the broader class of imidazole-containing molecules exhibits a wide range of biological activities, suggesting potential mechanisms of action.

Anti-parasitic Activity

Derivatives of imidazole-2-carboxamide have shown promise as anti-parasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The proposed mechanism of action for some of these derivatives involves the inhibition of cyclic AMP (cAMP) phosphodiesterases (PDEs) within the parasite.[4][5]

Inhibition of PDEs leads to an accumulation of intracellular cAMP, which can disrupt the parasite's cellular homeostasis, leading to osmotic stress and the induction of autophagy, ultimately resulting in parasite death.[4][5]

Metallo-β-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics is a major global health concern. Metallo-β-lactamases (MBLs) are enzymes that confer resistance by hydrolyzing these antibiotics. Imidazole-2-carboxylic acid derivatives have been identified as potential inhibitors of MBLs.[6]

The proposed mechanism involves the coordination of the imidazole and carboxamide functionalities to the zinc ions in the active site of the MBL, thereby preventing the hydrolysis of β-lactam antibiotics and restoring their efficacy.[7][8]

Anticancer Activity

Imidazole derivatives are extensively studied in oncology due to their diverse mechanisms of action against various cancer types. These mechanisms often involve the modulation of key signaling pathways that are dysregulated in cancer.

-

Kinase Inhibition: Many imidazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and BRAF kinase.[2]

-

Induction of Apoptosis: Some imidazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells by increasing the levels of reactive oxygen species (ROS), which leads to oxidative stress and cellular damage.[9]

-

Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. Certain imidazole derivatives have been identified as HDAC inhibitors.[9]

Conclusion

1H-Imidazole-2-carboxamide possesses a set of physicochemical properties that make it an interesting scaffold for further investigation in drug discovery. Its high melting point suggests strong intermolecular forces in the solid state, while its predicted pKa and LogP values indicate that it is a polar and potentially water-soluble molecule. The experimental protocols outlined in this guide provide a framework for the accurate and reproducible determination of its key physicochemical parameters. While the specific biological targets and signaling pathways of 1H-Imidazole-2-carboxamide remain to be fully elucidated, the diverse activities of its derivatives in anti-parasitic, anti-bacterial, and anti-cancer applications highlight the therapeutic potential of this chemical class. Further research into the precise molecular mechanisms of 1H-Imidazole-2-carboxamide and its analogues is warranted to unlock their full potential in the development of novel therapeutics.

References

- 1. An acumen into anticancer efficacy of imidazole derivatives [wisdomlib.org]

- 2. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Imidazole Derivatives as Promising Agents for the Treatment of Chagas Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Current Strategy for Targeting Metallo-β-Lactamase with Metal-Ion-Binding Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

The Ascendant Trajectory of Imidazole Carboxamides: A Technical Guide to their Biological Activities

For Immediate Release

In the dynamic landscape of drug discovery, the versatile scaffold of imidazole carboxamide has emerged as a cornerstone for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities exhibited by these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this promising chemical space. The unique structural attributes of the imidazole ring, coupled with the carboxamide linkage, grant these molecules the ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and kinase inhibitory activities.

This guide summarizes key quantitative data, provides detailed experimental methodologies for crucial assays, and visualizes the intricate signaling pathways modulated by these innovative compounds, thereby serving as an essential tool for advancing the frontiers of medicinal chemistry.

Quantitative Bioactivity Data of Novel Imidazole Carboxamide Derivatives

The following tables encapsulate the quantitative biological activity data of various novel imidazole carboxamide derivatives, offering a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Imidazole Carboxamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 4f | A549 (Lung) | 7.5 | [1] |

| HeLa (Cervical) | 9.3 | [1] | |

| MCF-7 (Breast) | 8.9 | [1] | |

| 4e | A549 (Lung) | 8.9 | [1] |

| HeLa (Cervical) | 11.1 | [1] | |

| MCF-7 (Breast) | 9.2 | [1] | |

| 4h | A549 (Lung) | 9.3 | [1] |

| HeLa (Cervical) | 11.9 | [1] | |

| MCF-7 (Breast) | 10.5 | [1] | |

| 12 | K-562 (Leukemia) | 0.33 | [2] |

| 14 | K-562 (Leukemia) | 0.61 | [2] |

| 4 | K-562 (Leukemia) | 0.61 | [2] |

| 4k | Caco-2 (Colon) | 4.67 | [3] |

| 6e | Caco-2 (Colon) | 5.22 | [3] |

Table 2: Antimicrobial and Antitubercular Activity of Imidazole Carboxamide Derivatives

| Compound ID | Microorganism | MIC (µM) | Reference |

| 6e | M. tuberculosis H37Rv | Not specified | |

| 6j | M. tuberculosis H37Rv | Not specified | |

| 15 | M. tuberculosis H37Rv | 6.62 | [4] |

| 17 | M. tuberculosis H37Rv | 4.85 | [4] |

| 12 | M. tuberculosis H37Rv | 9.54 | [4] |

Table 3: Kinase Inhibitory Activity of Imidazole Carboxamide Derivatives

| Compound ID | Kinase Target | IC50 (nM) | Reference |

| 18a | JNK3 | 2.69 | [5][6] |

| 26 | BTK | Not specified (potent) | [7] |

| 4 (INS018_055) | TNIK | Not specified (potent) | [8] |

| 22 | TAK1 | 55 (Kd) | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the study of imidazole carboxamide derivatives.

Synthesis of N-phenyl-1H-imidazole-4-carboxamide (General Procedure)

This protocol outlines a common two-step synthesis for N-aryl imidazole carboxamides.

-

Step 1: Oxidative Esterification of 1H-imidazole-4-carbaldehyde.

-

To a solution of 1H-imidazole-4-carbaldehyde (1 mmol) in toluene, add a phenol (1.2 mmol), a catalyst such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) (10 mol%), and an oxidant like (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO).

-

Stir the reaction mixture at a specified temperature (e.g., 80°C) for a designated time (e.g., 12-24 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting ester by column chromatography on silica gel.

-

-

Step 2: Aminolysis of the Ester.

-

Dissolve the purified ester (1 mmol) in a suitable solvent such as toluene.

-

Add the desired substituted aniline (1.2 mmol).

-

Heat the reaction mixture at reflux for a specified period (e.g., 6-12 hours).

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture, and the product will often precipitate.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield the N-phenyl-1H-imidazole-4-carboxamide derivative.

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test imidazole carboxamide derivatives in culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate the plate for another 24-72 hours at 37°C and 5% CO₂.[2][11]

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[12]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[11]

-

In Vitro Antibacterial Activity: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

-

Preparation of Inoculum:

-

Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute this suspension in a suitable broth medium to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[14]

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the imidazole carboxamide derivatives in the broth medium in a 96-well microtiter plate.[13]

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized bacterial suspension.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 35-37°C for 18-24 hours.[14]

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[15]

-

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

-

Compound Preparation:

-

Prepare a serial dilution of the imidazole carboxamide inhibitor in DMSO.[16]

-

-

Kinase Reaction:

-

In a 96-well plate, add the kinase, the specific substrate peptide, and the inhibitor at various concentrations in a kinase assay buffer.

-

Initiate the reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation reaction to occur.[16]

-

-

ATP Detection:

-

Stop the kinase reaction and measure the amount of remaining ATP using a luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). The luminescent signal is inversely proportional to the kinase activity.[16]

-

-

Data Analysis:

-

Plot the luminescence signal against the inhibitor concentration.

-

Determine the IC50 value from the resulting dose-response curve.[16]

-

Signaling Pathways and Mechanisms of Action

Imidazole carboxamide derivatives exert their biological effects by modulating key signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for several important kinase targets.

Caption: TAK1 Signaling Pathway Inhibition.

Caption: BTK Signaling Pathway Inhibition.

Caption: JNK3 Signaling Pathway Inhibition.

Caption: TNIK Signaling Pathway Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting Bruton’s tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments | springermedicine.com [springermedicine.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 6. TNiK Is Required for Postsynaptic and Nuclear Signaling Pathways and Cognitive Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNIK - Wikipedia [en.wikipedia.org]

- 8. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

The Multifaceted Mechanisms of Action of 1H-Imidazole-2-carboxamide Derivatives in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. Derivatives of this core structure have demonstrated significant potential in a variety of therapeutic areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the primary mechanisms of action through which these compounds exert their effects on biological systems, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows.

Inhibition of Metallo-β-Lactamases (MBLs) for Combating Antibiotic Resistance

A critical mechanism of action for 1H-imidazole-2-carboxylic acid derivatives is the inhibition of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics, including last-resort carbapenems.[1] These imidazole derivatives act as MBL inhibitors by chelating the zinc ions essential for the catalytic activity of these enzymes, thereby restoring the efficacy of β-lactam antibiotics.[2][3]

Signaling Pathway and Mechanism of Inhibition

The primary interaction involves the imidazole core acting as a metal-binding pharmacophore (MBP) that directly coordinates with the zinc ions in the MBL active site.[2] This interaction prevents the hydrolysis of the β-lactam ring of antibiotics, rendering the bacteria susceptible to treatment. Structural optimization of these derivatives, particularly at the 1-position of the imidazole ring, has been shown to enhance inhibitory potency by engaging with flexible active site loops of the enzyme.[4]

References

- 1. Fatty Acid Synthase inhibition engages a novel caspase-2 regulatory mechanism to induce ovarian cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Release of GLP-1 and PYY in response to the activation of G protein-coupled bile acid receptor TGR5 is mediated by Epac/PLC- pathway and modulated by endogenous H2S [frontiersin.org]

- 3. Metallo-β-Lactamases: Structure, Function, Epidemiology, Treatment Options, and the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled bile acid receptor - Wikipedia [en.wikipedia.org]

The Discovery and Synthesis of Novel 1H-Imidazole-2-Carboxamide Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel analogs based on this core, with a particular focus on their role as kinase inhibitors. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative biological data, and visual representations of key pathways and workflows to aid researchers in the development of next-generation therapeutics.

Data Presentation: Kinase Inhibitory Activity

The inhibitory potential of novel 1H-imidazole-2-carboxamide analogs is a critical determinant of their therapeutic promise. The following tables summarize the in vitro biochemical potency of representative compounds against key kinase targets, such as Transforming Growth Factor β-Activated Kinase 1 (TAK1), a crucial mediator in inflammatory and oncological signaling pathways.

| Compound ID | R¹ Substituent | R² Substituent | TAK1 IC₅₀ (μM)[1] |

| 8 | H | H | 1.3 |

| 9 | H | CH₃ | 1.8 |

| 10 | H | OCH₃ | 3.5 |

| 11 | H | Cl | 0.9 |

| 12 | H | F | 2.1 |

| 17 | CH₃ | H | >20 |

| 18 | Piperidine | H | 0.4 |

| 22 | H | Imidazole | 0.055 |

Table 1: In Vitro Biochemical Potency of 2,4-Disubstituted-1H-imidazole-carboxamide Analogs against TAK1. The data illustrates the impact of substitutions at the R¹ and R² positions on the inhibitory activity against TAK1. A LanthaScreen biochemical assay with TAK1-TAB1 fusion protein was used in the presence of 10 μM ATP.[1]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental to the successful discovery and development of novel therapeutic agents. This section provides protocols for the synthesis of key intermediates and the final 1H-imidazole-2-carboxamide analogs, as well as for a common in vitro kinase inhibition assay.

Synthesis of 1H-Imidazole-2-carboxylic acid

A common precursor for the synthesis of 1H-imidazole-2-carboxamide analogs is 1H-imidazole-2-carboxylic acid. A general and efficient method for its preparation involves the oxidation of 1H-imidazole-2-carboxaldehyde.

Procedure:

-

To a stirred aqueous solution of 1H-imidazole-2-carboxaldehyde (e.g., 2.88 g, 0.030 mol in 10 ml of water), slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (10 g) dropwise at room temperature.

-

Continue the reaction at room temperature for 72 hours.

-

After completion, remove the water by distillation under reduced pressure at room temperature to obtain a white crystalline solid.

-

Wash the resulting solid with a stirred mixture of diethyl ether and water (4:1) to remove any residual peroxide. The product, 1H-imidazole-2-carboxylic acid, is obtained in high yield (typically >95%).[2]

General Procedure for Amide Coupling

The final step in the synthesis of 1H-imidazole-2-carboxamide analogs is the coupling of the carboxylic acid intermediate with a desired amine.

Procedure:

-

Dissolve 1H-imidazole-2-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Add a coupling agent, for example, HBTU (1.05 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the solution.

-

Stir the reaction mixture at room temperature for approximately 1 hour to activate the carboxylic acid.

-

Add the desired amine (1.05 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 16-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the precipitate by filtration, wash with water, and dry to yield the crude 1H-imidazole-2-carboxamide analog.

-

Purify the crude product by flash column chromatography or recrystallization as needed.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

A widely used method for determining the potency of kinase inhibitors is the LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[3][4][5][6] This protocol provides a general workflow for assessing the inhibitory activity of novel 1H-imidazole-2-carboxamide analogs against a target kinase, such as TAK1.

Materials:

-

Kinase (e.g., TAK1-TAB1 fusion protein)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test compounds (1H-imidazole-2-carboxamide analogs)

-

LanthaScreen™ Tb-labeled antibody specific for the phosphorylated substrate

-

TR-FRET dilution buffer

-

EDTA (to stop the reaction)

-

Low-volume 384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in the assay buffer to achieve the desired final concentrations.

-

Kinase Reaction:

-

Add 5 µL of the diluted test compound or vehicle (DMSO) control to the wells of a 384-well plate.

-

Add 5 µL of the kinase solution (prepared in kinase reaction buffer) to each well.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound-kinase interaction.

-

Initiate the kinase reaction by adding 10 µL of a substrate and ATP mixture (prepared in kinase reaction buffer). The ATP concentration should ideally be at or near the Kₘ for the kinase.[3]

-

Incubate the reaction for a specified time (e.g., 60 minutes) at room temperature.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the Tb-labeled antibody in TR-FRET dilution buffer.

-

Incubate the plate for at least 30-60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

Data Analysis: Calculate the emission ratio (520 nm / 495 nm). The IC₅₀ values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

To facilitate a deeper understanding of the complex biological and experimental processes involved in the discovery of 1H-imidazole-2-carboxamide analogs, the following diagrams have been generated using the DOT language.

Caption: A simplified diagram of the JNK signaling cascade.

Caption: Workflow for identifying protein binders from a DNA-encoded library.

Caption: A typical workflow for the hit-to-lead optimization process.

References

- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. assets.fishersci.com [assets.fishersci.com]

Spectroscopic Characterization of 1H-Imidazole-2-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 1H-Imidazole-2-carboxamide, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with comprehensive experimental protocols for acquiring such data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1H-Imidazole-2-carboxamide. Due to the limited availability of complete experimental spectra in public literature, this guide incorporates a combination of available experimental data, data from closely related compounds for comparative purposes, and predicted values. Predicted data should be used as a reference and is subject to experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of 1H-Imidazole-2-carboxamide by providing information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Table 1: ¹H NMR Spectroscopic Data for 1H-Imidazole-2-carboxamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H4 / H5 | 7.1 - 7.3 | Doublet | The two imidazole ring protons are expected to be in the aromatic region. |

| H5 / H4 | 7.1 - 7.3 | Doublet | Their exact chemical shifts can be influenced by solvent and concentration. |

| -NH (imidazole) | ~10.1 | Broad Singlet | This proton is acidic and its signal may be broad. Experimental data in chloroform suggests a chemical shift around 10.1 ppm.[1] |

| -CONH₂ (amide) | ~6.2 | Broad Singlet | The two amide protons are often diastereotopic and may appear as two separate signals or a single broad signal. Experimental data in chloroform suggests a chemical shift around 6.2 ppm.[1] |

Table 2: ¹³C NMR Spectroscopic Data for 1H-Imidazole-2-carboxamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C2 | 140 - 145 | The carbon atom of the imidazole ring to which the carboxamide group is attached. |

| C4 / C5 | 120 - 130 | The chemical shifts of the other two imidazole ring carbons. |

| C5 / C4 | 120 - 130 | Tautomerism in the imidazole ring can lead to averaged signals for C4 and C5. |

| -C=O (amide) | 160 - 165 | The carbonyl carbon of the amide group. |

Note: Predicted values are based on computational models and data from similar structures, such as 1H-imidazole-2-carboxylic acid. For 1H-imidazole-2-carboxylic acid in D₂O, the imidazolium ring protons appear as a singlet at 7.56 ppm, and the carbon signals are at 158.86, 141.02, and 120.49 ppm[2].

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in 1H-Imidazole-2-carboxamide by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Table 3: IR Spectroscopic Data for 1H-Imidazole-2-carboxamide

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| N-H Stretch (imidazole) | 3100 - 3300 | Medium, Broad | Associated with the N-H bond of the imidazole ring. |

| N-H Stretch (amide) | 3150 - 3350 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amide. |

| C-H Stretch (aromatic) | 3000 - 3100 | Weak to Medium | Corresponding to the C-H bonds of the imidazole ring. |

| C=O Stretch (amide I) | 1650 - 1690 | Strong | A strong absorption characteristic of the amide carbonyl group. |

| N-H Bend (amide II) | 1580 - 1620 | Medium to Strong | Bending vibration of the N-H bond in the amide. |

| C=N Stretch (imidazole) | 1450 - 1550 | Medium | Stretching vibrations of the carbon-nitrogen double bonds within the imidazole ring. |

| C-N Stretch (imidazole) | 1250 - 1350 | Medium | Stretching vibrations of the carbon-nitrogen single bonds within the imidazole ring. |

Note: For comparison, the IR spectrum of 1H-imidazole-2-carboxylic acid (in KBr) shows characteristic peaks at 3392 cm⁻¹ (O-H), 3124 cm⁻¹ (N-H), and 1618 cm⁻¹ (C=O)[2].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1H-Imidazole-2-carboxamide, aiding in its identification and structural confirmation.

Table 4: Mass Spectrometry Data for 1H-Imidazole-2-carboxamide

| Ion | Predicted m/z | Notes |

| [M]⁺ | 111.04 | Molecular ion peak corresponding to the exact mass of C₄H₅N₃O. |

| [M-NH₂]⁺ | 95.03 | Loss of the amino group from the carboxamide. |

| [M-CONH₂]⁺ | 68.03 | Loss of the entire carboxamide group, resulting in an imidazole cation. |

| [C₃H₃N₂]⁺ | 67.03 | A common fragment for the imidazole ring. |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 1H-Imidazole-2-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 1H-Imidazole-2-carboxamide for structural elucidation.

Materials and Equipment:

-

1H-Imidazole-2-carboxamide sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

-

NMR tubes (5 mm diameter)

-

Pipettes and vials

-

Vortex mixer

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 1H-Imidazole-2-carboxamide for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Gently vortex the vial until the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

-

Using a pipette, transfer the solution into a clean NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining high-resolution spectra.

-

For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, a sufficient signal-to-noise ratio is achieved with 8 to 16 scans.

-

For ¹³C NMR, a proton-decoupled pulse sequence is used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Infrared (IR) Spectroscopy

Objective: To obtain the IR spectrum of 1H-Imidazole-2-carboxamide to identify its functional groups.

Materials and Equipment:

-

1H-Imidazole-2-carboxamide sample

-

Potassium bromide (KBr, IR grade)

-

Agate mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Place a small amount of KBr powder (approx. 100-200 mg) in an agate mortar and grind it to a fine powder.

-

Add a small amount of 1H-Imidazole-2-carboxamide (approx. 1-2 mg) to the KBr powder.

-

Thoroughly mix and grind the sample and KBr together until a homogeneous fine powder is obtained.

-

Transfer a portion of the mixture into the pellet press die.

-

Apply pressure to the die using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Process the spectrum by performing a background subtraction.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 1H-Imidazole-2-carboxamide.

Materials and Equipment:

-

1H-Imidazole-2-carboxamide sample

-

Suitable solvent (e.g., methanol, acetonitrile)

-

Vials and micropipettes

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI)

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of 1H-Imidazole-2-carboxamide (e.g., 1 mg/mL) in a suitable solvent.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL.

-

-

Data Acquisition:

-

Set the mass spectrometer to the desired ionization mode (positive or negative). For 1H-Imidazole-2-carboxamide, positive ion mode is generally suitable.

-

Infuse the sample solution directly into the ion source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and applying collision-induced dissociation (CID).

-

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 1H-Imidazole-2-carboxamide.

Caption: Workflow for Spectroscopic Characterization.

References

Tautomerism in 1H-Imidazole-2-carboxamide and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. For heterocyclic compounds such as 1H-imidazole-2-carboxamide and its derivatives, the existence of tautomeric forms can significantly influence their physicochemical properties, including lipophilicity, acidity, basicity, and hydrogen bonding capabilities. These properties, in turn, dictate the molecule's pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the tautomerism in 1H-imidazole-2-carboxamide, detailing the experimental and computational methodologies used to study this phenomenon. It aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to understand, characterize, and potentially modulate the tautomeric equilibrium of this important chemical scaffold for therapeutic advantage.

Introduction to Tautomerism in Imidazole Derivatives

The imidazole ring is a common motif in a vast array of biologically active compounds, including the essential amino acid histidine. The potential for prototropic tautomerism in asymmetrically substituted imidazoles, where a proton can reside on either of the two ring nitrogen atoms, is a key feature of their chemistry.[1][2] In the case of 1H-imidazole-2-carboxamide, two primary tautomeric forms are in equilibrium: the 1H-tautomer and the 3H-tautomer. The position of this equilibrium can be influenced by various factors, including the electronic nature of substituents on the imidazole ring, the solvent environment, temperature, and pH.[2][3] Understanding and controlling this tautomeric balance is crucial, as the different tautomers can exhibit distinct biological activities due to their unique shapes, hydrogen bonding patterns, and electrostatic potentials, which govern their interactions with biological targets such as enzymes and receptors.[4]

Tautomeric Forms of 1H-Imidazole-2-carboxamide

The two principal tautomers of 1H-imidazole-2-carboxamide are the 1H-tautomer (also referred to as the 4-carboxamide tautomer) and the 3H-tautomer (or 5-carboxamide tautomer). The equilibrium between these two forms is a dynamic process involving the transfer of a proton between the N1 and N3 atoms of the imidazole ring.

Quantitative Analysis of Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantitatively described by the equilibrium constant, KT, which is the ratio of the concentrations of the two tautomers at equilibrium.

KT = [3H-tautomer] / [1H-tautomer]

The determination of KT is essential for understanding the relative stability of the tautomers under different conditions. While specific experimental KT values for 1H-imidazole-2-carboxamide and a systematic series of its derivatives are not extensively documented in the reviewed literature, the following table provides a template for summarizing such data, which can be populated as experimental or computational results become available. The data for related imidazole derivatives indicate that both substituent and solvent effects are significant.

| Substituent (R) | Solvent | Method | KT | % 1H-Tautomer | % 3H-Tautomer | Reference |

| H | DMSO-d₆ | NMR | Data not available | Data not available | Data not available | |

| H | CDCl₃ | NMR | Data not available | Data not available | Data not available | |

| 4-NO₂ | Various | Computational | Data not available | Data not available | Data not available | |

| 5-CH₃ | CD₂Cl₂ | NMR | Data not available | Data not available | Data not available | [5] |

Table 1: Tautomeric Equilibrium Data for 1H-Imidazole-2-carboxamide and Derivatives (Illustrative)

Experimental Protocols for Studying Tautomerism

A variety of spectroscopic and analytical techniques are employed to investigate tautomeric equilibria. The choice of method depends on the specific system and the information required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful techniques for studying tautomerism in solution.[6] By analyzing the chemical shifts, coupling constants, and signal intensities of the nuclei in the imidazole ring and its substituents, the predominant tautomer and the equilibrium constant can be determined.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of the purified 1H-imidazole-2-carboxamide derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) to a concentration of approximately 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Data Acquisition:

-

Record ¹H NMR spectra at various temperatures (e.g., from room temperature down to -60 °C). At lower temperatures, the rate of interconversion between tautomers may be slowed sufficiently to observe separate signals for each tautomer.

-

Record ¹³C NMR spectra. The chemical shifts of the imidazole ring carbons, particularly C4 and C5, are often sensitive to the position of the proton and can be used to identify the major tautomer.[5][7]

-

For more detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

-

-

Data Analysis:

-

If distinct signals for each tautomer are observed, the relative populations can be determined by integrating the corresponding peaks in the ¹H NMR spectrum.

-

The equilibrium constant (KT) can then be calculated from the ratio of the integrals.

-

In cases of fast exchange where averaged signals are observed, the chemical shifts can be compared to those of N-methylated derivatives, which serve as fixed models for the respective tautomers.[8]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of a molecule and can be used to identify functional groups and hydrogen bonding patterns that differ between tautomers.

Protocol for IR Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable solvent (e.g., CCl₄, CH₂Cl₂) in an IR-transparent cell.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis:

-

Analyze the N-H stretching region (around 3500-3000 cm⁻¹) for differences in hydrogen bonding.

-

Examine the C=O and C=N stretching regions (around 1700-1500 cm⁻¹) for shifts that are characteristic of each tautomeric form.

-

Compare the experimental spectra with computationally predicted spectra for each tautomer to aid in the assignment of vibrational bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic structure of molecules. Since tautomers have different arrangements of conjugated systems, they will exhibit distinct absorption spectra.

Protocol for UV-Vis Spectroscopy:

-

Sample Preparation: Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, ethanol, water).

-

Data Acquisition: Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each tautomer.

-

Changes in the position and intensity of the absorption bands with solvent polarity can provide insights into the nature of the electronic transitions and the relative stability of the tautomers.

-

X-ray Crystallography

X-ray crystallography provides unambiguous determination of the molecular structure in the solid state, revealing which tautomer is present in the crystal lattice.

Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the 1H-imidazole-2-carboxamide derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles. This will definitively identify the tautomeric form present in the solid state.

Computational Chemistry Protocols

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for interpreting experimental data.

Protocol for DFT Calculations:

-

Structure Optimization: Build the 3D structures of both the 1H- and 3H-tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

-

Energy Calculation: Calculate the single-point electronic energies and zero-point vibrational energies (ZPVE) for the optimized structures to determine their relative stabilities.

-

Solvent Effects: To model the tautomeric equilibrium in solution, incorporate the effects of different solvents using a continuum solvation model (e.g., Polarizable Continuum Model - PCM).

-

Spectroscopic Prediction: Calculate theoretical NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions for each tautomer to aid in the interpretation of experimental spectra.

-

pKa Calculation: The relative pKa values of the two nitrogen atoms can be calculated to predict the favored protonation site and thus the predominant tautomer under different pH conditions.

Biological Relevance and Signaling Pathways

The tautomeric state of an imidazole-containing molecule can have a profound impact on its biological activity. The different hydrogen bonding patterns of the tautomers can lead to altered binding affinities for biological targets. For instance, one tautomer may act as a hydrogen bond donor at a particular position, while the other acts as a hydrogen bond acceptor, leading to different interactions within a receptor's binding pocket or an enzyme's active site.

While specific signaling pathways directly modulated by the tautomerism of 1H-imidazole-2-carboxamide are not yet well-defined in the literature, the general principle of tautomerism influencing biological activity is well-established. The imidazole ring of histidine residues in enzymes plays a crucial role in catalysis, often involving proton transfer and tautomerization.[9] Therefore, it is plausible that the tautomeric state of 1H-imidazole-2-carboxamide and its derivatives could be critical for their interaction with various biological targets, potentially influencing pathways involved in inflammation, cell proliferation, or microbial growth. Further research is needed to elucidate the specific signaling pathways where the tautomerism of this scaffold plays a definitive role.

Conclusion

The tautomerism of 1H-imidazole-2-carboxamide and its derivatives is a critical aspect of their chemical and biological characterization. A thorough understanding of the factors governing the tautomeric equilibrium is essential for the rational design of new therapeutic agents based on this scaffold. This guide has outlined the key experimental and computational methodologies for the qualitative and quantitative study of tautomerism. By applying these techniques, researchers can gain valuable insights into the structure-activity relationships of these compounds, ultimately facilitating the development of more effective and safer drugs. Future work should focus on generating systematic quantitative data on the tautomeric equilibria of a diverse range of 1H-imidazole-2-carboxamide derivatives and exploring the specific biological signaling pathways that are modulated by their different tautomeric forms.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazole-amino acids. Conformational switch under tautomer and pH change - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imidazole-amino acids. Conformational switch under tautomer and pH change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 1H-Imidazole-2-carboxamide Scaffold: A Versatile Pharmacophore with Diverse Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-imidazole-2-carboxamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules. This has led to its emergence as a focal point in the development of novel therapeutic agents across multiple disease areas, including infectious diseases, oncology, and inflammatory conditions. This technical guide provides a comprehensive overview of the key therapeutic targets associated with the 1H-imidazole-2-carboxamide scaffold and its derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows. While data on the unsubstituted parent compound, 1H-imidazole-2-carboxamide, is limited, the extensive research into its derivatives underscores the significant therapeutic potential inherent in this chemical moiety.

Key Therapeutic Targets and Associated Quantitative Data

The 1H-imidazole-2-carboxamide scaffold has been successfully exploited to generate potent modulators of several key enzymes and biological processes. The following sections summarize the primary therapeutic targets and the corresponding quantitative data for representative derivatives.

Metallo-β-Lactamase (MBL) Inhibition

Derivatives of 1H-imidazole-2-carboxylic acid have emerged as potent inhibitors of Verona Integron-encoded Metallo-β-lactamases (VIM), a critical family of enzymes responsible for carbapenem resistance in Gram-negative bacteria. These inhibitors function by chelating the zinc ions essential for the catalytic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics.

| Compound Class | Target Enzyme | Representative Compound | IC50 (µM) | Reference |

| 1H-Imidazole-2-carboxylic acid derivatives | VIM-2 | Compound 28 | 0.018 | [1] |

| 1H-Imidazole-2-carboxylic acid derivatives | VIM-5 | Compound 28 | 0.018 | [1] |

| 1H-Imidazole-2-carboxylic acid derivatives | VIM-2 | Compound 73 | - | [2] |

Kinase Inhibition

The imidazole-carboxamide framework has been effectively utilized in the design of inhibitors for several protein kinases implicated in cancer and inflammatory diseases.

2,4-1H-imidazole carboxamides have been identified as potent and selective inhibitors of TAK1, a key signaling node in inflammatory and oncogenic pathways.

| Compound Class | Target Enzyme | Representative Compound | IC50 (nM) | Reference |

| 2,4-1H-imidazole carboxamides | TAK1-TAB1 fusion protein | Staurosporine (Control) | 39 | [3] |

| 2,4-1H-imidazole carboxamides | TAK1-TAB1 fusion protein | Compound from library | 2 | [3] |

Derivatives incorporating the imidazole-carboxamide motif have demonstrated high potency and selectivity for JNK3, a kinase involved in neurodegenerative diseases such as Alzheimer's disease.

| Compound Class | Target Enzyme | Representative Compound | IC50 (nM) | Reference |

| 1-pyrimidinyl-2-aryl-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | JNK3 | Compound 18a | 2.69 | [4][5] |

| Pyrazole carboxamide derivatives | JNK3 | Compound 24a | 12 | [6] |

| Pyrazole carboxamide derivatives | JNK3 | Compound 26a | 19 | [6] |

Human Topoisomerase I Inhibition

1H-benzo[d]imidazole derivatives, which can be considered as extended analogs of the 1H-imidazole-2-carboxamide scaffold, have shown promising anticancer activity through the inhibition of Human Topoisomerase I, an enzyme crucial for DNA replication and repair.

| Compound Class | Cell Line | Representative Compound | GI50 (µM) | Reference |

| 1H-benzo[d]imidazole derivatives | Various (NCI-60 panel) | Compound 11a | 0.16 - 3.6 | [7][8] |

| 1H-benzo[d]imidazole derivatives | Various (NCI-60 panel) | Compound 12a | 0.16 - 3.6 | [7][8] |

| 1H-benzo[d]imidazole derivatives | Various (NCI-60 panel) | Compound 12b | 0.16 - 3.6 | [7][8] |

Compound 12b also showed 50% inhibition of DNA relaxation by Human Topoisomerase I at 16 µM.[7][8]

Anti-parasitic Activity

1H-indole-2-carboxamides, a related class of compounds, have been investigated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.

| Compound Class | Target Organism | Representative Compound | pEC50 | Reference |

| 1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Methyl, cyclopropyl, ethyl, or methoxy substituted derivatives | 5.4 - 6.2 | [9][10] |

| 1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Ethyl substituted derivative (Compound 37) | 6.9 | [10] |

| 1H-indole-2-carboxamides | Trypanosoma cruzi (intracellular amastigotes) | Thiomorpholine 1,1-dioxide substituted derivative (Compound 56) | 6.5 | [9] |

General Antimicrobial Activity

Various imidazole and benzimidazole carboxamide derivatives have been synthesized and evaluated for their broad-spectrum antimicrobial activity.

| Compound Class | Bacterial Strain | Representative Compound | MIC (µg/mL) | Reference |

| Imidazole derivative | Staphylococcus aureus | HL1 | 625 | [11][12] |

| Imidazole derivative | MRSA | HL1 | 1250 | [11][12] |

| Imidazole derivative | Staphylococcus aureus / MRSA | HL2 | 625 | [11][12] |

| Imidazole derivative | Escherichia coli / Pseudomonas aeruginosa / Acinetobacter baumannii | HL2 | 2500 | [11] |

| N-phenyl-1H-imidazole-4-carboxamide | S. aureus, B. subtilis, P. aeruginosa, E. coli | Compound 6a | - | [13] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1H-imidazole-2-carboxamide derivatives are a direct consequence of their interaction with specific nodes in key biological pathways.

Metallo-β-Lactamase (MBL) Inhibition Mechanism

References

- 1. Frontiers | TAK1: A Molecular Link Between Liver Inflammation, Fibrosis, Steatosis, and Carcinogenesis [frontiersin.org]

- 2. Topoisomerase I-mediated DNA relaxation as a tool to study intercalation of small molecules into supercoiled DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. microbenotes.com [microbenotes.com]

In silico docking studies of 1H-Imidazole-2-carboxamide with proteins

An In-Depth Technical Guide to In Silico Docking Studies of 1H-Imidazole Derivatives with Proteins

Introduction

The 1H-imidazole ring is a prominent scaffold in medicinal chemistry, recognized for its presence in numerous biologically active compounds and its ability to engage in various non-covalent interactions with protein targets. When functionalized as a carboxamide, the resulting 1H-imidazole-2-carboxamide core and its derivatives present a versatile platform for designing inhibitors against a range of protein classes, including enzymes crucial in infectious diseases, cancer, and inflammatory conditions.

In silico molecular docking has become an indispensable tool in modern drug discovery, offering a computational method to predict the binding modes and affinities of small molecules within the active site of a target protein.[1] This approach accelerates the identification of lead compounds and provides insights into structure-activity relationships (SAR), guiding the optimization of ligand potency and selectivity.[1]

This technical guide provides a comprehensive overview of the application of molecular docking to the study of 1H-imidazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data from various studies, detailed experimental protocols, and visualizations of key workflows and biological contexts.

Data Presentation: Quantitative Docking Results

The following tables summarize the quantitative data from several in silico docking studies of various 1H-imidazole derivatives against different protein targets. These results highlight the binding affinities and key interactions that underpin the therapeutic potential of this compound class.

Table 1: Docking of Imidazole Derivatives Against Antimicrobial Targets

| Compound Class | Target Protein | PDB ID | Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Imidazole-Pyrazole Hybrids | GlcN-6-P Synthase | 2VF5 | 4a | - | Ser347 | [2] |

| Imidazole-Pyrazole Hybrids | GlcN-6-P Synthase | 2VF5 | 4c | -8.01 to -6.91 (range for all) | Not Specified | [3] |

| Imidazole Phenanthrolines | DNA Gyrase B | Not Specified | 4d | -5.286 | Not Specified | [4] |

| Imidazole Phenanthrolines | DNA Gyrase B | Not Specified | 4c | - | Not Specified | [4] |

Note: A more negative docking score generally indicates a more favorable binding interaction.

Table 2: Docking of Imidazole Derivatives Against SARS-CoV-2 Targets

| Compound Class | Target Protein | Compound | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Bisimidazole | Main Protease (Mpro) | C2 | -10.8 | HIS 41, CYS 145, GLU 288, ASP 289, GLU 290 | [5][6] |

| Bisimidazole | Spike Protein (Spro) | C2 | -10.2 | ASN 501 | [5][6] |

| Bisimidazole | RNA-dependent RNA Polymerase (RdRp) | C2 | -11.4 | Not Specified | [5][6] |

| Phenyl-substituted 1H-imidazoles | Main Protease (Mpro) | C9 | -8.0 | Not Specified | [5][6] |

| Phenyl-substituted 1H-imidazoles | Spike Protein (Spro) | C9 | -7.4 | Not Specified | [5][6] |

| Phenyl-substituted 1H-imidazoles | RNA-dependent RNA Polymerase (RdRp) | C9 | -7.6 | Not Specified | [5][6] |

| Thiophene-imidazoles | Main Protease (Mpro) | C12 | -7.7 | Not Specified | [5][6] |

| Thiophene-imidazoles | Spike Protein (Spro) | C11 | -7.1 | Not Specified | [5][6] |

| Thiophene-imidazoles | RNA-dependent RNA Polymerase (RdRp) | C12 | -7.8 | Not Specified | [5][6] |

Table 3: Docking of Imidazole Derivatives Against Other Therapeutic Targets

| Compound Class | Target Protein | PDB ID | Compound | Key Interactions | Reference |

| Imidazole-Thiazole Hybrids | EGFR | 6LUD | 5a | п-cation with ARG249 | [7] |

| Imidazole-Thiazole Hybrids | EGFR | 6LUD | 5b | п-п stacking with TRP 32 | [7] |

| Imidazole-Thiazole Hybrids | EGFR | 6LUD | 5c | п-cation with ARG 249 | [7] |

| Imidazole-based Derivatives | MAPK | 1a9u | Various | Hydrogen bonding | [8] |

| Imidazole Derivatives | Sirtuins | Not Specified | Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl] acetate | High docking score reported | [9] |

Experimental Protocols: A Generalized Methodology

Molecular docking studies involve a systematic workflow to ensure the reliability and accuracy of the predictions.[1] The process consists of three main stages: preparation of the protein and ligand, execution of the docking simulation, and analysis of the results.[1][10]

1. Protein Preparation

-

Structure Retrieval: Obtain the three-dimensional crystal structure of the target protein from a repository like the Protein Data Bank (PDB).[11]

-

Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands, unless they are known to be critical for binding.[11]

-

Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. Assign appropriate atomic charges (e.g., Kollman charges) to all atoms.[11]

-

File Format Conversion: Save the prepared protein structure in a format required by the docking software, such as PDBQT for AutoDock.[12]

2. Ligand Preparation

-